3-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220031-96-8. It is classified as an organic compound, specifically an ester derived from piperidine and methoxybenzoic acid. This compound is noted for its potential biological activities, making it of interest in medicinal chemistry.
3-Piperidinylmethyl 4-methoxybenzoate hydrochloride falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties. It is also classified as an ester due to the presence of the ester functional group in its structure.
The synthesis of 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of piperidine with 4-methoxybenzoic acid or its derivatives. A common synthetic route includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
3-Piperidinylmethyl 4-methoxybenzoate hydrochloride can participate in various chemical reactions typical for esters, including:
These reactions are typically monitored using chromatographic techniques to ensure complete conversion and product identification .
Further studies are needed to elucidate specific pathways and targets within biological systems.
3-Piperidinylmethyl 4-methoxybenzoate hydrochloride has potential applications in medicinal chemistry, particularly in drug development for neurological disorders due to its structural similarity to known psychoactive compounds. It may also serve as an intermediate in synthesizing more complex pharmaceutical agents .
The strategic fusion of piperidine and methoxybenzoate pharmacophores addresses dual objectives: enhancing blood-brain barrier (BBB) penetration and optimizing target engagement. Piperidine derivatives serve as privileged scaffolds in CNS-active compounds due to their favorable physiochemical properties and structural mimicry of endogenous neurotransmitters. Methoxybenzoate components contribute to metabolic stability through resonance effects that mitigate oxidative degradation. The hybrid architecture specifically targets sodium-dependent high-affinity choline transporter (CHT) inhibition, as demonstrated by SAR studies on ML352 derivatives [1]. Molecular hybridization leverages:
Table 1: SAR of Piperidine Substituents in CHT Inhibition
Piperidine Substituent | IC₅₀ (μM) at 100 nM Choline | IC₅₀ (μM) at 10 μM Choline | Selectivity Ratio |
---|---|---|---|
None (NH) | >20 | >20 | - |
4-Methyl | 9.27 ± 1.83 | 1.85 ± 0.17 | 5.0 |
4-Isopropyl | 0.24 ± 0.05 | 0.10 ± 0.02 | 2.4 |
3-Methyl | 1.58 ± 0.29 | 0.91 ± 0.11 | 1.7 |
Data derived from radiolabeled choline uptake assays [1]
The synthesis employs orthogonal coupling strategies to construct the hybrid scaffold with regiochemical precision.
HATU-Mediated Amide Coupling
3-Hydroxy-4-methoxybenzoic acid (8) undergoes activation with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form reactive O-acylisourea intermediates, enabling nucleophilic attack by piperidine derivatives. Key process parameters:
Mitsunobu Etherification
Secondary alcohol functionalization utilizes DEAD (diethyl azodicarboxylate) and PPh₃ to invert stereochemistry during ether formation:
9 + R₂OH → DEAD/PPh₃ → 10a-o (65–89% yield)
Critical modifications include:
Table 2: Comparative Analysis of Coupling Methodologies
Reaction Type | Reagents/Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
HATU Coupling | HATU (1.2eq), DIPEA (2eq), DMF, 0°C→RT | 82–95% | 4–6 h | Chemoselectivity, mild conditions |
Mitsunobu | DEAD (1.5eq), PPh₃ (1.5eq), THF, RT | 65–89% | 12–24 h | Stereochemical control |
Alkyl Displacement | R₂Br (1.8eq), Cs₂CO₃ (2.5eq), KI (0.2eq), DMF, 70°C | 78–92% | 8–12 h | No phosphine oxides, scalability |
Regioselective modification of the benzoate core precedes scaffold assembly:
Bromination Protocols
Electrophilic aromatic bromination at the C3 position requires careful ortho-directing group management:
Esterification Techniques
Carboxylate protection employs divergent strategies:
Crystallization engineering ensures pharmaceutical-grade hydrochloride salt purity and stability:
Salt Formation Kinetics
Titration of HCl(g) in anhydrous ethyl acetate generates the crystalline hydrochloride:
Solvent Screening
Solvent systems profoundly impact crystal habit and hydration state:
EtOAc → anhydrous Form A (mp 192–194°C) EtOH/H₂O (4:1) → monohydrate Form B (mp 173–175°C)
Table 3: Hydrochloride Salt Characterization Profile
Parameter | Form A (Anhydrous) | Form B (Monohydrate) | Analytical Method |
---|---|---|---|
Melting Point | 192–194°C | 173–175°C | DSC |
Water Content | <0.1% w/w | 4.8–5.2% w/w | Karl Fischer |
Hygroscopicity (Δw @ 75% RH) | +0.3% | +0.8% | DVS |
Solubility (mg/mL PBS) | 8.9 ± 0.3 | 12.7 ± 0.5 | HPLC-UV |
DSC = Differential Scanning Calorimetry; DVS = Dynamic Vapor Sorption [1] [8]
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8